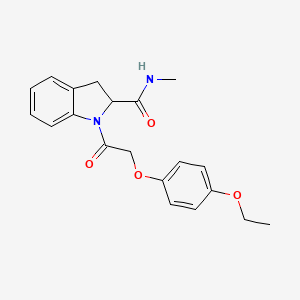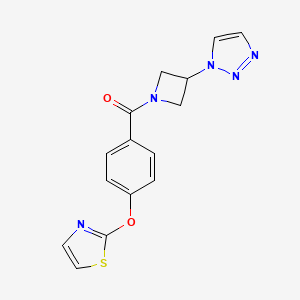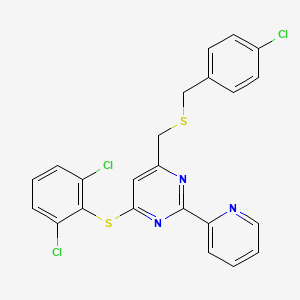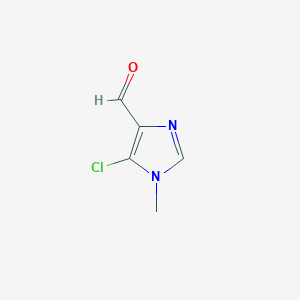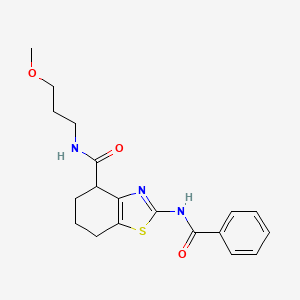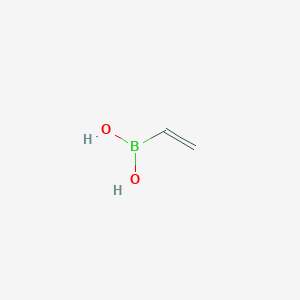
Acide vinylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylboronic acid is an organoboron compound with the chemical formula CH₂=CHB(OH)₂. It is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a vinyl group (CH₂=CH-) attached to a boronic acid moiety (B(OH)₂). Vinylboronic acid is known for its stability, water solubility, and reactivity, making it a valuable tool in various chemical reactions and applications.
Applications De Recherche Scientifique
Vinylboronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Vinylboronic acid (VBA) primarily targets carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura (SM) cross-coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The mode of action of VBA involves its interaction with its targets through a bioorthogonal inverse electron-demand Diels–Alder reaction with tetrazines that are substituted with boron-coordinating ligands . This reaction results in exceptionally high reaction rates .
Biochemical Pathways
VBA affects the biochemical pathway of carbon-carbon bond formation. It is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Pharmacokinetics
It is known that vba is biocompatible, non-toxic, and highly stable in aqueous media and cell lysates , which suggests it may have favorable ADME properties.
Result of Action
The result of VBA’s action is the formation of new carbon-carbon bonds. For example, in the Suzuki-Miyaura coupling reaction, VBA helps form new carbon-carbon bonds, enabling the synthesis of complex organic compounds . Additionally, VBA can be used in a click-to-release variant, demonstrating its bioorthogonality with a VBA-protected doxorubicin prodrug .
Action Environment
The action of VBA is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which VBA plays a crucial role, benefits from mild and functional group tolerant reaction conditions . Furthermore, VBA has been shown to be useful in cellular experiments , indicating that it can function effectively in biological environments.
Analyse Biochimique
Biochemical Properties
Vinylboronic acid plays a crucial role in biochemical reactions, particularly in the bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction with 3,6-dipyridyl-s-tetrazines . This reaction is important for biological labeling applications
Cellular Effects
Vinylboronic acid has been shown to be biocompatible, non-toxic, and highly stable in aqueous media and cell lysate . Its hydrophilic properties and small size make it attractive for use in protein modifications and other biomolecular labeling applications
Molecular Mechanism
The molecular mechanism of Vinylboronic acid primarily involves its participation in the bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction . This reaction involves the transfer of electrons and the formation of new bonds, which can lead to changes in gene expression and enzyme activity
Metabolic Pathways
Vinylboronic acid is involved in the Suzuki-Miyaura coupling reaction, a type of C-B bond formation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinylboronic acid can be synthesized through several methods, including:
Hydroboration of Alkynes and Alkenes: This method involves the addition of borane (BH₃) or its derivatives to alkynes or alkenes, followed by oxidation to yield vinylboronic acid.
Metal-Free Hydroboration: Carboxylic acids can catalyze the direct hydroboration of terminal and internal alkynes with pinacolborane without using any metal catalysts.
Catalyzed Hydroboration: Various catalysts, including iron complexes and tropylium salts, can promote the hydroboration of alkynes and alkenes to produce vinylboronic acid.
Industrial Production Methods: Industrial production of vinylboronic acid typically involves scalable hydroboration processes using readily available starting materials and efficient catalysts. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Vinylboronic acid undergoes several types of chemical reactions, including:
Oxidation: Vinylboronic acid can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert vinylboronic acid to alkanes or other reduced products.
Substitution: Vinylboronic acid can participate in substitution reactions, where the boronic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or ketones.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: Various substituted alkenes or alkanes.
Comparaison Avec Des Composés Similaires
Vinylboronic acid can be compared with other boronic acids and boronates, such as:
Phenylboronic Acid: Unlike vinylboronic acid, phenylboronic acid contains a phenyl group (C₆H₅) instead of a vinyl group. It is commonly used in the synthesis of aryl compounds.
Allylboronic Acid: This compound contains an allyl group (CH₂=CH-CH₂-) and is used in similar reactions as vinylboronic acid but with different reactivity and selectivity.
Vinylboronate Esters: These esters are derived from vinylboronic acid and are used in various polymerization reactions and material science applications.
Vinylboronic acid is unique due to its combination of stability, reactivity, and water solubility, making it a versatile reagent in both organic synthesis and biological applications.
Propriétés
IUPAC Name |
ethenylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCNIVBAVFOBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)
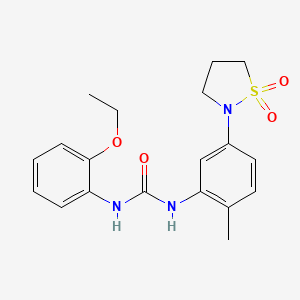
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)
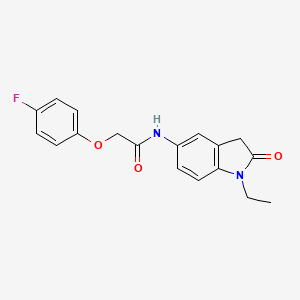
![3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2399513.png)
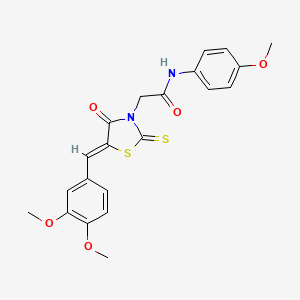
![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)
